(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5S2/c1-3-36-19-18-31-26-16-13-23(37-4-2)20-27(26)38-29(31)30-28(33)22-11-14-24(15-12-22)39(34,35)32-17-7-9-21-8-5-6-10-25(21)32/h5-6,8,10-16,20H,3-4,7,9,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBWFPMAQEXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives with Sulfonyl Groups
- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Differences: The benzothiazole ring here has a 4-ethoxy and 3-ethyl substitution, compared to the 6-ethoxy and 3-(2-ethoxyethyl) groups in the target compound. The sulfonyl group is attached to a tetrahydroisoquinoline (six-membered ring with one double bond) instead of a 3,4-dihydroquinoline (two fused six-membered rings). The isoquinoline system could alter electronic effects due to differences in aromaticity and charge distribution .
- (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Key Differences: The sulfonyl group is linked to a seven-membered azepane ring, and the benzothiazole has a 4-fluoro and 3-ethyl substitution. Impact: The azepane ring introduces greater conformational flexibility, which might improve binding to flexible protein pockets.
Thiazole/Thiadiazole-Based Benzamides
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Key Differences: Replaces the benzo[d]thiazole with a thiadiazole ring and incorporates a dimethylamino-acryloyl group. Impact: The thiadiazole’s electron-deficient nature may reduce stability under physiological conditions compared to the benzothiazole scaffold. The acryloyl group could enhance π-π stacking interactions but may also increase metabolic susceptibility .
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): Key Differences: Lacks the sulfonyl group and features a dihydrothiazole ring with methoxyphenyl and phenyl substituents. The methoxyphenyl group may enhance affinity for hydrophobic binding sites .
Electronic and Steric Effects
- Sulfonyl Group Variations: The 3,4-dihydroquinoline sulfonyl group in the target compound provides a rigid, planar structure that may favor interactions with aromatic residues in enzymes (e.g., kinases or proteases). In contrast, azepane sulfonyl () offers flexibility but less directional bonding capacity .
- Ethoxy vs. Fluoro substituents (electron-withdrawing) enhance electrophilicity, improving interactions with nucleophilic residues like cysteine or serine .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
